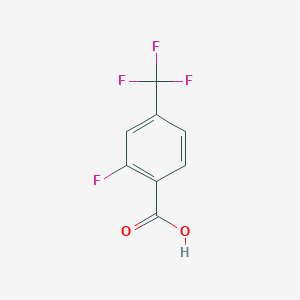

2-Fluoro-4-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIYTBZXTFPSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333770 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115029-24-8 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115029-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-(trifluoromethyl)benzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Introduction: A Key Building Block in Modern Drug Discovery

2-Fluoro-4-(trifluoromethyl)benzoic acid, identified by its CAS Number 115029-24-8, is a polyfluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1][2] Its strategic placement of a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and conformational constraints. These features are highly sought after in the rational design of Active Pharmaceutical Ingredients (APIs). Specifically, the incorporation of this moiety has been shown to enhance the agonistic activity of compounds targeting G protein-coupled receptors, a critical family of drug targets.[1] This increased potency is often attributed to the formation of halogen bonding interactions between the fluorinated substituents and protein residues.[1] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical properties. These parameters govern its reactivity, solubility, and handling characteristics, which are critical for successful integration into synthetic workflows and formulation development. The properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 115029-24-8 | [1][2] |

| Molecular Formula | C₈H₄F₄O₂ | [2][3] |

| Molecular Weight | 208.11 g/mol | [1][2] |

| Melting Point | 168 - 170 °C | [1] |

| Appearance | White to Off-White Solid/Powder | [4][5] |

| Purity | Typically ≥98% | [1][2] |

| SMILES String | OC(=O)c1ccc(cc1F)C(F)(F)F | [3] |

| InChI Key | OCIYTBZXTFPSPI-UHFFFAOYSA-N | [3] |

Detailed Analysis of Key Parameters

Crystalline Structure and Melting Point

The melting point of a solid is a fundamental indicator of its purity and crystalline lattice energy. For 2-Fluoro-4-(trifluoromethyl)benzoic acid, the sharp melting range of 168-170 °C suggests a well-defined, stable crystalline structure.[1] This high melting point, relative to benzoic acid (122 °C), is a direct consequence of the strong intermolecular forces, including hydrogen bonding from the carboxylic acid dimer and dipole-dipole interactions enhanced by the electronegative fluorine and trifluoromethyl groups.

Causality in Experimental Choice: While traditional capillary melting point apparatus provides a basic range, Differential Scanning Calorimetry (DSC) is the authoritative method for thermal analysis. DSC is preferred because it not only provides a precise melting point (Tₘ) but also quantifies the enthalpy of fusion (ΔHfus), offering deeper insights into the material's crystallinity and polymorphism—the existence of multiple crystalline forms. The absence of multiple thermal events prior to melting would validate the presence of a single, stable polymorph under the tested conditions.

Solubility Profile

The solubility of a compound is paramount for its application in both synthesis and biological systems. While specific quantitative data is sparse in publicly available literature, a qualitative assessment can be made based on its structure.

-

Polar Organic Solvents: The compound is expected to exhibit good solubility in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[4] This is due to favorable dipole-dipole interactions and the ability of the carboxylic acid group to act as a hydrogen bond donor and acceptor.

-

Aqueous Solubility: Solubility in water is expected to be limited but significantly pH-dependent. In acidic to neutral water, the compound exists primarily in its neutral, less soluble form. However, in basic media (pH > pKa), it deprotonates to form the more soluble carboxylate salt. This behavior is critical for designing aqueous-based reactions or purification protocols like acid-base extractions.

Acidity (pKa)

Authoritative Experimental Protocols

To ensure scientific integrity, the determination of these physical properties must follow validated, reproducible protocols.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol describes a self-validating system for determining the melting point and thermal profile of the analyte.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Fluoro-4-(trifluoromethyl)benzoic acid into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a controlled rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak. The peak temperature and the integrated area of the peak (enthalpy of fusion) are also recorded.

Protocol 2: pKa Determination by Potentiometric Titration

This method provides a direct and reliable measurement of the acid dissociation constant.

Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of 2-Fluoro-4-(trifluoromethyl)benzoic acid in a co-solvent system (e.g., 50:50 water:methanol) to ensure complete dissolution. Record the exact mass and volume.

-

Titrant Standardization: Use a standardized ~0.1 M solution of a strong base, such as NaOH, as the titrant.

-

Titration Setup:

-

Place a known volume of the acid solution in a beaker with a magnetic stir bar.

-

Immerse a calibrated pH electrode and the tip of the burette containing the NaOH solution.

-

-

Titration Execution:

-

Record the initial pH of the solution.

-

Add small, precise increments (e.g., 0.1 mL) of the NaOH titrant.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The half-equivalence point occurs at exactly half the volume of the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

-

Spectroscopic Characterization

For unambiguous identification and quality control, spectroscopic data is essential. The NIST Chemistry WebBook provides reference spectra for this compound, including:[6]

-

Infrared (IR) Spectrum: Key absorptions would include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretches in the fingerprint region (~1100-1350 cm⁻¹).

-

Mass Spectrum: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns related to the loss of -OH, -COOH, and the trifluoromethyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show distinct aromatic protons with splitting patterns influenced by both the fluorine and trifluoromethyl substituents.

-

¹³C NMR: Would reveal the chemical shifts of the eight unique carbon atoms, including the carboxyl carbon and the trifluoromethyl carbon.

-

¹⁹F NMR: Would display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, providing definitive evidence of their presence.

-

Conclusion

2-Fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized building block whose physical properties are a direct result of its unique electronic and structural features. Its high melting point, predictable solubility, and pronounced acidity, all influenced by its fluorine substituents, are critical parameters for its effective use. The application of authoritative analytical techniques like DSC and potentiometric titration is non-negotiable for ensuring the quality and consistency required in high-stakes research environments such as drug development. A thorough understanding of these foundational properties is the first step toward unlocking the full potential of this versatile molecule.

References

-

2-fluoro-4-(trifluoromethyl)benzoic acid . Stenutz. [Link]

-

4-Fluoro-2-trifluoromethylbenzoic acid, neopentyl ester . PubChem. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzoic acid . PubChem. [Link]

-

2-(Trifluoromethyl)benzoic acid . PubChem. [Link]

-

4-(Trifluoromethyl)benzoic acid - Solubility . Solubility of Things. [Link]

-

3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% . Ottokemi. [Link]

-

Supporting Information . ACS Publications. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzoic acid - Spectrum . SpectraBase. [Link]

-

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid . PubChem. [Link]

-

2-Fluoro-4-nitrobenzoic acid . HANGZHOU HONGQIN PHARMTECH CO.,LTD. [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 . [Link]

-

2-Fluoro-4-(trifluoromethyl)benzoic acid . NIST WebBook. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-fluoro-4-(trifluoromethyl)benzoic acid [stenutz.eu]

- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [m.chemicalbook.com]

- 5. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. 2-Fluoro-4-(trifluoromethyl)benzoic acid [webbook.nist.gov]

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic Acid: Structure, Synthesis, and Applications

Introduction

2-Fluoro-4-(trifluoromethyl)benzoic acid is a synthetically versatile, polyfluorinated aromatic carboxylic acid that has emerged as a crucial building block in contemporary drug discovery and materials science.[1] Its unique structural architecture, featuring a benzoic acid core substituted with two distinct fluorine-containing moieties—a fluoro group at the 2-position and a trifluoromethyl group at the 4-position—imparts a unique combination of electronic and steric properties. These characteristics are highly sought after by medicinal chemists to enhance the pharmacological profiles of drug candidates, including metabolic stability, binding affinity, and lipophilicity.[1]

This guide provides an in-depth exploration of 2-Fluoro-4-(trifluoromethyl)benzoic acid, covering its fundamental chemical and physical properties, robust synthetic methodologies, characteristic spectroscopic signature, and its pivotal role as a precursor in the development of advanced pharmaceutical agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this important chemical entity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of its successful application in research and development.

Chemical Structure and Identifiers

The molecular structure of 2-Fluoro-4-(trifluoromethyl)benzoic acid is defined by a benzene ring substituted with a carboxylic acid group at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 4.

Key Identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 115029-24-8 | |

| IUPAC Name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | [2] |

| Molecular Formula | C₈H₄F₄O₂ | |

| Molecular Weight | 208.11 g/mol | |

| SMILES String | OC(=O)c1ccc(cc1F)C(F)(F)F | |

| InChI Key | OCIYTBZXTFPSPI-UHFFFAOYSA-N |

Physicochemical Data

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 168-170 °C | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in most organic solvents (e.g., THF, DMSO, Methanol) |

Synthesis and Manufacturing

The synthesis of fluorinated benzoic acids often requires specialized strategies to introduce the fluorine-containing groups with high regioselectivity and yield. While multiple proprietary methods exist, a common conceptual approach involves the oxidation of a corresponding toluene derivative.

Representative Synthesis Workflow

A plausible and scalable synthesis route starts from 1-fluoro-3-(trifluoromethyl)benzene, proceeding through bromination followed by lithium-halogen exchange and carboxylation, and finally oxidation. This multi-step process is designed to precisely control the placement of the functional groups on the aromatic ring.

Step-by-Step Experimental Protocol (Conceptual)

This protocol outlines a representative laboratory-scale synthesis. Disclaimer: This is a conceptual procedure and must be adapted and optimized with appropriate safety precautions by qualified personnel.

-

Step 1: Bromination of Starting Material. To a solution of 1-fluoro-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of iron(III) bromide (FeBr₃). Slowly add bromine (Br₂) dropwise at a controlled temperature (e.g., 0 °C). The rationale for using a Lewis acid catalyst like FeBr₃ is to polarize the bromine molecule, making it a more potent electrophile for aromatic substitution. The electron-withdrawing nature of the F and CF₃ groups directs the incoming electrophile to the 2-position.

-

Step 2: Methylation via Grignard or Lithiation. The resulting 2-bromo-1-fluoro-5-(trifluoromethyl)benzene is dissolved in an anhydrous ether solvent (e.g., THF) and cooled to a low temperature (-78 °C). An organolithium reagent such as n-butyllithium (n-BuLi) is added to perform a lithium-halogen exchange. This step is highly effective for creating a nucleophilic aryl-lithium species. Subsequently, an electrophilic methyl source, such as methyl iodide (CH₃I), is added to form 2-fluoro-4-(trifluoromethyl)toluene. This entire sequence must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organometallic intermediates by atmospheric moisture or oxygen.

-

Step 3: Oxidation to Carboxylic Acid. The 2-fluoro-4-(trifluoromethyl)toluene is subjected to strong oxidation. A common and effective method is heating with potassium permanganate (KMnO₄) in an aqueous solution, often with a phase-transfer catalyst to improve reactivity. The reaction mixture is worked up by removing the manganese dioxide byproduct and acidifying the aqueous layer to precipitate the desired 2-fluoro-4-(trifluoromethyl)benzoic acid. This final oxidation step is robust and reliably converts the methyl group to a carboxylic acid.

Spectroscopic Characterization

Structural elucidation and purity confirmation are typically achieved through a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected data can be inferred from closely related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the adjacent fluoro and trifluoromethyl groups. The carboxylic acid proton would appear as a broad singlet far downfield (typically >10 ppm).

-

¹³C NMR: The carbon NMR would display distinct resonances for the eight carbon atoms, including the low-field signal of the carboxyl carbon and the quartet signal for the trifluoromethyl carbon due to C-F coupling.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two signals are expected: one for the aromatic fluorine and a second for the trifluoromethyl group, with characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). Strong C-F stretching bands would also be prominent (around 1100-1300 cm⁻¹).[2]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound.[2]

Reactivity and Role in Drug Development

The true value of 2-Fluoro-4-(trifluoromethyl)benzoic acid lies in its reactivity and the advantageous properties it confers upon larger, more complex molecules.[1]

Key Chemical Transformations

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in many pharmaceutical compounds.[1]

-

Amidation: The most common reaction involves coupling with primary or secondary amines to form amides. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt, DCC) to activate the carboxylic acid, enabling a mild and efficient reaction.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.[3] Alternatively, conversion to the more reactive acyl chloride followed by reaction with an alcohol provides a high-yielding route to esters.[4][5]

-

Acyl Halogenation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts the carboxylic acid to the highly reactive 2-fluoro-4-(trifluoromethyl)benzoyl chloride. This intermediate is not typically isolated but is used in situ as a powerful acylating agent for synthesizing amides and esters.[1]

Application in G Protein-Coupled Receptor (GPCR) Agonists

A significant application of this building block is in the synthesis of ligands for G Protein-Coupled Receptors (GPCRs), the largest family of membrane receptors and a major target class for modern medicines.[6][7] Structure-activity relationship (SAR) studies have shown that incorporating the 2-fluoro-4-(trifluoromethyl)benzoyl moiety can substantially improve the agonistic activity of compounds targeting specific GPCRs.

The enhanced potency is often attributed to the unique electronic properties of the fluorinated substituents. The fluorine and trifluoromethyl groups can participate in favorable non-covalent interactions, such as halogen bonding and dipole-dipole interactions, with amino acid residues within the receptor's binding pocket. These interactions can stabilize the active conformation of the receptor, leading to a more potent and sustained downstream signaling cascade.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Fluoro-4-(trifluoromethyl)benzoic acid.

-

Hazard Classifications: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. For handling bulk powder, a dust mask (e.g., N95) is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Fluoro-4-(trifluoromethyl)benzoic acid is more than a simple chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and the beneficial pharmacophoric features it introduces make it a high-value building block for designing next-generation therapeutics. The insights provided in this guide aim to equip researchers with the technical understanding necessary to fully leverage the potential of this powerful synthetic scaffold in their research and development endeavors.

References

-

Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (2026, January 6). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzoic acid. (n.d.). NIST Chemistry WebBook. [Link]

-

Carboxylic Acids Reactions: Esterification, Amides, & More. (2023, December 15). Sketchy MCAT. [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712–16723. [Link]

-

Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (n.d.). Chemical Communications. Royal Society of Chemistry. [Link]

-

Alexander, S. P. H., et al. (2019). G Protein-Coupled Receptors. British Journal of Pharmacology, 176(S1), S27-S156. [Link]

-

Ahmad, R., et al. (2020). G Protein-Coupled Receptors in Taste Physiology and Pharmacology. Frontiers in Pharmacology, 11, 587664. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-4-(trifluoromethyl)benzoic acid [webbook.nist.gov]

- 3. youtube.com [youtube.com]

- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8)

Foreword: The Strategic Imperative of Fluorinated Scaffolds in Modern Chemistry

The deliberate incorporation of fluorine into molecular frameworks has become a pivotal strategy in both medicinal chemistry and materials science.[1][2] The unique physicochemical properties imparted by fluorine and fluoroalkyl groups can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity. 2-Fluoro-4-(trifluoromethyl)benzoic acid is a prime exemplar of a fluorinated building block that offers chemists a versatile platform for innovation.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical applications, designed for the discerning researcher and drug development professional.

Core Molecular Characteristics

A foundational understanding of the physicochemical and spectral properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid is essential for its effective utilization.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 115029-24-8 | [4][5][6][7][8][9] |

| Molecular Formula | C₈H₄F₄O₂ | [5][6][7][8][9] |

| Molecular Weight | 208.11 g/mol | [6][8][9] |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | 168-170 °C | [7] |

Spectral Data Interpretation

The structural integrity of 2-Fluoro-4-(trifluoromethyl)benzoic acid is typically confirmed through a suite of spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will reveal the aromatic protons, with splitting patterns influenced by the fluorine and trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbons, with characteristic shifts and C-F coupling for the carbons bonded to fluorine.

-

¹⁹F NMR: This is a crucial technique that will display two separate resonances, one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: Confirms the molecular weight with a molecular ion peak at m/z 208.

-

Infrared (IR) Spectroscopy: Key absorbances include a strong C=O stretch for the carboxylic acid (around 1700 cm⁻¹) and a broad O-H stretch.

Synthesis and Purification Protocols

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic acid can be approached through several routes. Below is a representative, logical pathway.

Retrosynthetic Analysis

A logical deconstruction of the target molecule informs an effective synthetic strategy.

Caption: Retrosynthetic pathway for 2-Fluoro-4-(trifluoromethyl)benzoic acid.

Illustrative Synthesis Workflow

While specific patented methods exist, a general approach often involves the oxidation of a corresponding toluene precursor.

Step 1: Preparation of 2-Fluoro-4-(trifluoromethyl)toluene

-

Rationale: This intermediate can be synthesized from commercially available starting materials through established fluorination and trifluoromethylation reactions. The specifics of these reactions are often proprietary or described in the patent literature.

Step 2: Oxidation to the Carboxylic Acid

-

Rationale: The methyl group of the toluene intermediate is oxidized to a carboxylic acid. Strong oxidizing agents are typically employed for this transformation.

-

Exemplary Protocol:

-

Dissolve 2-fluoro-4-(trifluoromethyl)toluene in a suitable solvent mixture, such as pyridine and water.

-

Slowly add a strong oxidizing agent (e.g., potassium permanganate) in portions, controlling the reaction temperature.

-

Heat the mixture to reflux and maintain until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the desired 2-fluoro-4-(trifluoromethyl)benzoic acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Purification and Quality Assurance

-

Recrystallization: The crude product should be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

-

Analytical Verification: Purity should be confirmed by HPLC, and the structure verified by NMR spectroscopy and melting point analysis.

Applications in Drug Discovery and Materials Science

The unique electronic properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid make it a valuable building block in several scientific domains.

Medicinal Chemistry

The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, which are crucial for drug candidates.[10] The carboxylic acid functionality provides a versatile handle for forming amide bonds, a common linkage in pharmaceuticals.[3]

-

As a Precursor for Active Pharmaceutical Ingredients (APIs): This molecule is used in the synthesis of APIs where the fluorinated phenyl ring can improve receptor binding and overall efficacy.[4] Studies have shown that the trifluoromethyl and fluoro groups can enhance agonistic activity at G protein-coupled receptors through halogen bonding interactions.[4]

Caption: Role of 2-Fluoro-4-(trifluoromethyl)benzoic acid in drug discovery.

Advanced Materials

The incorporation of this fluorinated building block into polymers can impart unique thermal and optical properties.[3]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

-

Classification: Causes skin and eye irritation, and may cause respiratory irritation.

-

Signal Word: Warning

-

Precautionary Statements:

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eye and Face Protection: Wear approved safety goggles with side protection.[5]

-

Hand Protection: Handle with suitable chemical-resistant gloves. Gloves must be inspected prior to use.[5]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[11]

-

Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[5]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[12]

-

Disposal: Dispose of contents and container in accordance with local, state, and national regulations.[5]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. Retrieved from [Link]

-

PubChem. 4-Fluoro-2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Stenutz. 2-fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Alachem Co., Ltd. 115029-24-8 | 2-Fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

PubChem. 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Oakwood Chemical. 2-Fluoro-4-(trifluoromethyl)benzoic acid, min 98%, 100 grams. Retrieved from [Link]

- Google Patents. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(9), 3848. Retrieved from [Link]

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, January 5). The Role of Methyl 4-bromo-2-(trifluoromethyl)benzoate in Modern Drug Discovery. Retrieved from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 115029-24-8・2-Fluoro-4-(trifluoromethyl)benzoic Acid・359-22381・355-22383[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. 2-fluoro-4-(trifluoromethyl)benzoic acid [stenutz.eu]

- 8. 115029-24-8 | 2-Fluoro-4-(trifluoromethyl)benzoic acid - Alachem Co., Ltd. [alachem.co.jp]

- 9. calpaclab.com [calpaclab.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a key building block in modern organic synthesis. We will delve into its fundamental chemical properties, with a primary focus on its molecular weight, and explore its synthesis, applications, and safety protocols, offering field-proven insights for laboratory and development settings.

Core Chemical Identity and Properties

2-Fluoro-4-(trifluoromethyl)benzoic acid is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a fluorine atom and a trifluoromethyl group on the benzoic acid core, imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Molecular Formula and Weight

The precise molecular weight is a cornerstone for all stoichiometric calculations in synthesis, defining the mass relationships in chemical reactions.

The molecular weight is derived from the sum of the atomic weights of its constituent atoms:

-

8 Carbon atoms: 8 x 12.011 g/mol = 96.088 g/mol

-

4 Hydrogen atoms: 4 x 1.008 g/mol = 4.032 g/mol

-

4 Fluorine atoms: 4 x 18.998 g/mol = 75.992 g/mol

-

2 Oxygen atoms: 2 x 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 208.11 g/mol

Physicochemical Data

A compound's physical properties are critical for determining appropriate solvents, reaction temperatures, and purification methods. The data below has been consolidated from authoritative chemical data sources.

| Property | Value | Source |

| CAS Number | 115029-24-8 | [3] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 168-170 °C | [5] |

| InChI Key | OCIYTBZXTFPSPI-UHFFFAOYSA-N | [4][5] |

| SMILES | OC(=O)c1ccc(cc1F)C(F)(F)F | [4][5] |

| Purity | Typically ≥98% or 99% | [3][5] |

Synthesis and Mechanistic Considerations

The synthesis of fluorinated benzoic acids often involves multi-step processes that leverage halogenation, oxidation, and fluorination reactions. While specific proprietary methods exist, a general and illustrative workflow for creating such compounds can be conceptualized.

Conceptual Synthesis Workflow

The creation of a substituted benzoic acid like this one typically starts from a more readily available substituted toluene. The workflow involves the oxidation of the methyl group to a carboxylic acid.

Caption: A conceptual workflow for the synthesis of the target molecule.

Standard Laboratory Protocol: Oxidation of a Toluene Derivative

This protocol describes a generalized method for the oxidation of a substituted toluene to the corresponding benzoic acid, a common transformation in organic synthesis.

Objective: To synthesize 2-Fluoro-4-(trifluoromethyl)benzoic acid from 2-Fluoro-4-(trifluoromethyl)toluene.

Materials:

-

2-Fluoro-4-(trifluoromethyl)toluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Fluoro-4-(trifluoromethyl)toluene and a dilute aqueous solution of NaOH.

-

Oxidation: While stirring vigorously, slowly add potassium permanganate (KMnO₄) in portions. The exothermic reaction will cause the mixture to heat up. Maintain the temperature and reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of water.

-

Workup - Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2). A white precipitate of 2-Fluoro-4-(trifluoromethyl)benzoic acid will form.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. The formation of well-defined crystals and a sharp melting point range (e.g., 168-170 °C) validates the purity of the final product.[5]

-

Characterization: Confirm the identity of the product using analytical techniques such as NMR spectroscopy and check purity via HPLC.

Applications in Research and Drug Development

The strategic placement of fluorine and trifluoromethyl groups makes this compound a highly sought-after building block. These electron-withdrawing groups significantly alter the electronic properties of the molecule, which can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into larger, more complex molecules.[2]

-

Agrochemicals: Similar to pharmaceuticals, its unique properties are beneficial in the development of modern pesticides and herbicides.

-

Materials Science: The compound can be incorporated into polymers to impart specific thermal or optical properties.[2]

The diagram below illustrates the relationship between the molecule's structural features and its functional applications.

Caption: How structural motifs of the molecule drive its utility.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Classification: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]

-

Precautions for Safe Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[7] Use only in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified under Storage Class 11 for combustible solids.[5]

-

First Aid Measures:

Conclusion

2-Fluoro-4-(trifluoromethyl)benzoic acid, with a precise molecular weight of 208.11 g/mol , is more than just a chemical compound; it is a versatile and powerful tool for the modern organic chemist. Its unique electronic properties, conferred by its fluorine substituents, make it an indispensable building block in the creation of novel pharmaceuticals and materials. Understanding its core properties, synthesis, and handling requirements is fundamental to leveraging its full potential in research and development.

References

- 2-Fluoro-4-(trifluoromethyl)benzoic acid, min 98%, 100 grams. Autech Scientific.

- 2-fluoro-4-(trifluoromethyl)benzoic acid. Stenutz.

- Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-4-(trifluoromethyl)benzoic acid 99 115029-24-8. Sigma-Aldrich.

- 2-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115029-24-8. Ossila.

- Safety Data Sheet for 2-Fluoro-4-(trifluoromethyl)benzoic acid. Ossila.

- Understanding the Purity and Specifications of 4-Fluoro-2-(trifluoromethyl)benzoic Acid for Optimal Performance. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

2-Fluoro-4-(trifluoromethyl)benzoic acid melting point

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-4-(trifluoromethyl)benzoic Acid: Focus on Melting Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115029-24-8) is a critical fluorinated building block in modern organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a versatile precursor.[2] A fundamental and critical parameter for the characterization of this solid crystalline compound is its melting point. This guide provides a comprehensive analysis of the melting point of 2-Fluoro-4-(trifluoromethyl)benzoic acid, detailing not just the reported values but the scientific principles and rigorous experimental protocols required for its accurate determination. We delve into the causality behind methodological choices, the interpretation of melting point data as an indicator of purity, and the factors that can influence this key physical constant.

Introduction: The Significance of a Melting Point

In the context of drug development and materials science, the melting point is more than a simple physical constant; it is a primary indicator of a compound's identity and purity. For a crystalline solid like 2-Fluoro-4-(trifluoromethyl)benzoic acid, the temperature at which it transitions from a solid to a liquid phase is highly sensitive to its molecular structure and the integrity of its crystal lattice.

A sharp and well-defined melting point range is synonymous with high purity. Conversely, the presence of impurities disrupts the uniform crystal lattice, typically resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range (the temperature interval from the first sign of melting to the complete liquefaction of the sample).[3][4] Therefore, the accurate determination of the melting point is a foundational, cost-effective, and rapid method for quality control, batch-to-batch consistency checks, and preliminary identification.

Physicochemical Properties and Reported Data

2-Fluoro-4-(trifluoromethyl)benzoic acid is a white solid compound with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol .[5][6] It is a key synthetic intermediate whose utility is derived from its carboxylic acid functionality, which allows for straightforward derivatization via condensation reactions, and the stability conferred by its fluorinated aromatic ring.[1][2]

Reported Melting Point Values

The literature and supplier specifications report a consistent, though slightly varied, melting point for this compound. This variation is expected and typically depends on the purity of the sample and the analytical method used.

| Parameter | Value | Purity | Source |

| Melting Point | 168-170 °C | 99% | Sigma-Aldrich |

| Melting Point | 168 °C | N/A | Stenutz[5] |

Note: It is crucial to distinguish this compound from its isomers, which possess different physical properties. For example, 4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8) has a reported melting point of 121-124 °C[7], while 3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115754-21-7) melts at 174-179 °C.[8]

Gold Standard Protocol for Melting Point Determination

This section outlines a self-validating protocol for the accurate determination of the melting point of 2-Fluoro-4-(trifluoromethyl)benzoic acid using a modern digital melting point apparatus. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Instrumentation and Materials

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar) with a calibrated thermometer/probe.

-

Sample: 2-Fluoro-4-(trifluoromethyl)benzoic acid, finely powdered and thoroughly dried. Drying is critical as residual solvents can act as impurities.

-

Tools: Capillary tubes (one end sealed), spatula, watch glass, long glass tube for packing.

Experimental Workflow Diagram

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Step 1.1 (Pulverization): Place a small amount of the crystalline sample on a clean, dry watch glass. Using a spatula, crush the solid into a fine, uniform powder.

-

Causality: A fine powder ensures uniform packing and efficient heat transfer through the sample, preventing temperature gradients that could artificially broaden the melting range.[3]

-

-

Step 1.2 (Loading): Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of the sample.[9]

-

Step 1.3 (Packing): Turn the tube sealed-end down and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the bottom. The final packed sample height should be 2-3 mm.[3][9]

-

Causality: Overfilling the tube leads to a significant temperature differential between the top and bottom of the sample, resulting in an inaccurate and broad melting range. Proper packing ensures the entire sample experiences the same temperature simultaneously.

-

-

-

Instrumental Analysis:

-

Step 2.1 (Initial Rapid Run - Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a rate of 5-10 °C per minute. This provides a rough estimate.[3]

-

Step 2.2 (Accurate Measurement): Using a fresh sample, place the capillary in the apparatus that has been cooled to at least 20 °C below the expected melting point (~168 °C).

-

Step 2.3 (Controlled Heating): Heat the sample rapidly until the temperature is about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.[9]

-

Trustworthiness: A slow heating rate near the melting point is the single most critical factor for accuracy. It allows the system (heating block, thermometer, and sample) to remain in thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's true temperature.[9]

-

-

-

Data Recording and Interpretation:

-

Step 3.1 (T-onset): Record the temperature at which the first tiny droplet of liquid becomes visible within the solid matrix.[9]

-

Step 3.2 (T-clear): Record the temperature at which the last crystal of the solid phase melts, leaving a completely clear liquid.

-

Step 3.3 (The Melting Range): The melting point is reported as the range from T-onset to T-clear. For a highly pure sample of 2-Fluoro-4-(trifluoromethyl)benzoic acid, this range should be narrow, ideally ≤ 2 °C (e.g., 168-169 °C). A range greater than 2 °C suggests the presence of impurities.[3]

-

The Impact of Impurities on Melting Point

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic acid can involve multiple steps, presenting opportunities for the introduction of impurities such as starting materials, byproducts, or isomers.[2][10] These impurities disrupt the crystalline lattice structure.

Mechanism of Melting Point Depression

A pure solid has a regular, repeating three-dimensional structure with uniform intermolecular forces. Melting requires a specific amount of energy (temperature) to overcome these forces. Impurities, being different molecules, do not fit perfectly into this lattice. They create defects that weaken the overall intermolecular forces, meaning less energy is required to break the structure apart. This phenomenon is known as melting point depression.

Caption: Effect of impurities on a crystal lattice.

The Mixed Melting Point Technique: A Tool for Identification

The principle of melting point depression is the basis for the mixed melting point technique, a powerful method for confirming the identity of an unknown compound.[3][11]

-

Scenario: You have synthesized a compound you believe to be 2-Fluoro-4-(trifluoromethyl)benzoic acid, and it melts at 167-169 °C.

-

Procedure: Mix a small amount of your synthesized product with an authentic, high-purity sample of 2-Fluoro-4-(trifluoromethyl)benzoic acid.

-

Interpretation:

-

No Depression: If the mixture melts at the same sharp range (167-169 °C), your compound is identical to the authentic sample.

-

Depression and Broadening: If the mixture melts at a lower and broader range (e.g., 155-162 °C), your compound is not 2-Fluoro-4-(trifluoromethyl)benzoic acid. The authentic sample is acting as an impurity.[11]

-

Conclusion

The melting point of 2-Fluoro-4-(trifluoromethyl)benzoic acid, reported to be in the range of 168-170 °C, is a critical parameter for its identification and quality assessment.[5] Its accurate determination requires a meticulous experimental technique, characterized by proper sample preparation and, most importantly, a slow, controlled heating rate near the melting temperature to ensure thermal equilibrium. Deviations from the expected value, particularly a depressed and broadened melting range, are strong indicators of impurities. For researchers and drug development professionals, mastering this fundamental technique provides a reliable and immediate assessment of the integrity of this vital synthetic building block, ensuring the quality and reproducibility of subsequent synthetic endeavors.

References

-

2-fluoro-4-(trifluoromethyl)benzoic acid . Stenutz. [Link]

-

2-Fluoro-4-(trifluoromethyl)benzoic acid, min 98% . Oakwood Chemical. [Link]

-

4-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 . PubChem. [Link]

-

3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% . Ottokemi. [Link]

-

4-Fluoro-2-trifluoromethylbenzoic acid, neopentyl ester . PubChem. [Link]

-

Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

Experiment 1 – Melting Points . University of Missouri–St. Louis. [Link]

-

Experiment (1) determination of melting points . University of Babylon. [Link]

-

Technical Spotlight: 4-Fluoro-2-(trifluoromethyl)benzoic Acid Properties and Uses . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of 2-trifluoromethyl benzoic acid.

-

Experiment 1: Melting-point Determinations . Macalester College. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . K. R. Mangalam University. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. 2-fluoro-4-(trifluoromethyl)benzoic acid [stenutz.eu]

- 6. calpaclab.com [calpaclab.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 11. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Solvents

Introduction: The Significance of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Modern Chemistry

2-Fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] Its chemical structure, featuring a benzoic acid core substituted with both a fluorine atom and a trifluoromethyl (-CF3) group, imparts unique electronic and physicochemical properties. The strategic placement of these electron-withdrawing groups influences the molecule's reactivity, stability, and, crucially, its solubility profile.[1]

In the realm of drug discovery, the trifluoromethyl group is particularly valued for its ability to enhance metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[3] Understanding the solubility of 2-fluoro-4-(trifluoromethyl)benzoic acid is therefore a paramount concern for process chemists and formulation scientists. Solubility data governs the selection of appropriate solvent systems for chemical reactions, purification processes like crystallization, and the formulation of the final active pharmaceutical ingredient (API).[4]

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 2-fluoro-4-(trifluoromethyl)benzoic acid in organic solvents. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into solubility determination and the causal factors that govern this critical property.

Part 1: Physicochemical Properties and Theoretical Solubility Considerations

Before delving into experimental solubility determination, it is essential to understand the intrinsic properties of 2-fluoro-4-(trifluoromethyl)benzoic acid and the theoretical principles that dictate its interaction with various solvents.

Key Molecular Attributes

The solubility behavior of this compound is a direct consequence of its molecular structure:

-

Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar solvents, particularly protic solvents like alcohols.[5]

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar organic solvents.[6]

-

Fluorine and Trifluoromethyl (-CF3) Substituents: Both groups are highly electronegative and electron-withdrawing. The trifluoromethyl group, in particular, significantly increases the molecule's lipophilicity (a measure of its affinity for fatty or nonpolar environments) and hydrophobicity.[3][7]

The interplay between the polar carboxylic acid group and the largely nonpolar, fluorinated aromatic ring results in a molecule with a complex solubility profile. It will exhibit varying degrees of solubility across a spectrum of organic solvents, driven by the principle of "like dissolves like."

| Property | Value | Source |

| Molecular Formula | C8H4F4O2 | |

| Molecular Weight | 208.11 g/mol | |

| Melting Point | 168-170 °C | |

| Appearance | White crystalline solid | [7] |

Predicting Solubility Trends in Organic Solvents

While specific quantitative data is best determined experimentally, we can predict general solubility trends based on the principles of intermolecular forces and solvent properties.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, which should promote solubility.[5] However, the hydrophobic nature of the trifluoromethyl-substituted benzene ring may limit the extent of this solubility compared to simpler benzoic acids.[7]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's acidic proton. Solvents like DMSO are powerful organic solvents capable of dissolving a wide range of both polar and non-polar compounds, and thus high solubility is expected.[7][8]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): The nonpolar aromatic ring will interact favorably with these solvents via van der Waals forces. However, the highly polar carboxylic acid group will be poorly solvated, likely leading to limited solubility in strongly nonpolar solvents.

The overall solubility will be a balance between the energy required to break the crystal lattice of the solid solute and the energy released upon the formation of solute-solvent interactions.

Part 2: Experimental Determination of Solubility

The most reliable understanding of a compound's solubility comes from empirical measurement. This section outlines a robust, self-validating protocol for determining the equilibrium solubility of 2-fluoro-4-(trifluoromethyl)benzoic acid.

The Equilibrium Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is a classic and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[9] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

Core Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Diagram of the Experimental Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. research.unipd.it [research.unipd.it]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [guidechem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid, a critical building block in modern medicinal chemistry and materials science.[1][2] We will explore the synergistic electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl substituents, which profoundly influence the molecule's acidity, reactivity, and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its unique characteristics and practical applications. All discussions are supported by authoritative references and quantitative data to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorination

In contemporary drug design and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key physicochemical properties.[3][4] Fluorine's high electronegativity, combined with the strong electron-withdrawing nature of the trifluoromethyl group, can significantly alter a molecule's metabolic stability, lipophilicity, binding affinity, and acidity.[3][5]

2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) is an exemplary scaffold that leverages these principles.[1] It features a benzoic acid core functionalized with two distinct, powerfully electron-withdrawing groups positioned at strategic locations on the aromatic ring.[1] This unique substitution pattern makes it an invaluable precursor for Active Pharmaceutical Ingredients (APIs) and advanced polymers.[1][2] This guide will dissect the fundamental electronic properties that underpin its utility.

Core Electronic Properties: A Quantitative Analysis

The electronic character of 2-Fluoro-4-(trifluoromethyl)benzoic acid is dominated by the inductive and resonance effects of its fluoro and trifluoromethyl substituents. These effects synergize to create a highly electron-deficient aromatic system and a strongly acidic carboxylic acid group.

Inductive and Resonance Effects

The fluorine atom at the ortho-position and the trifluoromethyl group at the para-position both exert strong electron-withdrawing inductive effects (-I) due to the high electronegativity of fluorine atoms.[6][7] The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[8] While the ortho-fluoro substituent also possesses a +R (resonance) effect due to its lone pairs, its inductive effect is generally dominant in influencing the acidity of the benzoic acid.

This combined electron withdrawal significantly lowers the electron density of the aromatic ring and pulls electron density away from the carboxylic acid group.[6] This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but also influences the regioselectivity of such reactions.[1]

Acidity (pKa)

The primary consequence of these strong electron-withdrawing effects is a marked increase in the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The substituents stabilize the resulting carboxylate anion (conjugate base) by delocalizing the negative charge.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds.[11] The σ values for the fluoro and trifluoromethyl groups highlight their electron-withdrawing nature.

| Substituent | Position | Hammett Constant (σ) |

| Fluoro (-F) | para | +0.06[11] |

| Fluoro (-F) | meta | +0.34[11] |

| Trifluoromethyl (-CF3) | para | +0.53[11] |

| Trifluoromethyl (-CF3) | meta | +0.44[11] |

Table 1: Hammett constants for relevant substituents.[11]

The large positive σ value for the para-trifluoromethyl group indicates its powerful electron-withdrawing capability through both inductive and resonance effects.[8] The ortho-fluoro group's effect is more complex due to the interplay of inductive and resonance effects, but it contributes to the overall electron deficiency of the ring.

Molecular Reactivity and Synthetic Utility

The electronic properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid directly govern its reactivity in organic synthesis.

Carboxylic Acid Reactivity

The carboxylic acid moiety is the primary site for synthetic transformations.[1] Due to the electron-deficient nature of the acyl carbon, it is highly susceptible to nucleophilic attack, making it an excellent precursor for a variety of derivatives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 11. Hammett substituent constants [stenutz.eu]

An In-Depth Technical Guide to the Steric and Electronic Effects of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] These modifications can profoundly alter a molecule's physicochemical and pharmacological profile, influencing everything from metabolic stability to target-binding affinity.[3][4] Among the vast arsenal of fluorinated building blocks, 2-Fluoro-4-(trifluoromethyl)benzoic acid stands out as a particularly valuable scaffold.[5] Its unique substitution pattern—an ortho-fluoro and a para-trifluoromethyl group—creates a complex interplay of steric and electronic effects that medicinal chemists can leverage for molecular optimization.

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid, focusing on how its distinct substituents dictate its three-dimensional conformation and reactivity. We will explore the practical implications of these properties in drug design and provide validated experimental and computational protocols for researchers, scientists, and drug development professionals.

Section 1: Deconstructing the Substituent Effects

The properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid are not merely the sum of its parts. They arise from the synergistic, and sometimes opposing, influences of the ortho-fluoro and para-trifluoromethyl groups on the benzoic acid core.

The Ortho-Fluoro Group: A Small Atom with a Large Electronic Footprint

The fluorine atom, despite being the smallest of the halogens with a van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), exerts a powerful influence due to its extreme electronegativity.[4]

-

Minimal Steric Hindrance: Traditionally, a single fluorine substitution is considered to cause minimal steric perturbation, often acting as a bioisostere for hydrogen.[4][6] However, its placement at the ortho position relative to the carboxylic acid group is a critical design choice.

-

Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond (inductive effect), which significantly lowers the pKa of the nearby carboxylic acid, making it a stronger acid.[2][3]

-

Conformational Control: The primary role of the ortho-fluoro group in this molecule is steric. It creates a repulsive interaction with the adjacent carboxylic acid group, forcing it to rotate out of the plane of the benzene ring. This phenomenon, known as steric inhibition of resonance, is a dominant factor in the molecule's overall conformation.[7][8]

The Para-Trifluoromethyl Group: A Bulky Metabolic Shield

The trifluoromethyl (-CF₃) group is a widely used moiety in drug discovery, valued for its unique combination of electronic and steric properties.[9][10]

-

Potent Electron Withdrawal: The -CF₃ group is a powerful electron-withdrawing substituent, further increasing the acidity of the benzoic acid.[9]

-

Enhanced Lipophilicity: Introduction of a -CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and improve pharmacokinetic properties.[9][10][11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2][9] When placed at a metabolically vulnerable position, it acts as a "metabolic shield," prolonging the drug's half-life.[11]

-

Steric Bulk: Unlike a single fluorine atom, the -CF₃ group is sterically demanding and can be used to probe binding pockets, enhance selectivity, or orient the molecule for optimal receptor engagement.[12][13]

Section 2: The Integrated Molecular Landscape: Conformation and Acidity

The combination of the ortho-fluoro and para-trifluoromethyl substituents imparts a distinct and predictable three-dimensional structure and reactivity profile to the benzoic acid core.

Diagram 1: Key Molecular Effects

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Fluorinated Building Block: A Technical History of 2-Fluoro-4-(trifluoromethyl)benzoic Acid

Abstract

2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8) has emerged as a pivotal structural motif in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the strategic placement of two distinct fluorine-containing moieties, have made it an invaluable building block for the synthesis of complex molecules with tailored functionalities. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a particular focus on the synthetic strategies that have enabled its accessibility. We will delve into the causal reasoning behind key experimental choices, present detailed protocols for a notable synthetic pathway, and contextualize its significance within the broader landscape of fluorinated aromatics. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Strategic Value of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups.[1] Similarly, the strategic placement of a single fluorine atom can block sites of metabolic oxidation and influence binding interactions.[1] 2-Fluoro-4-(trifluoromethyl)benzoic acid presents a compelling scaffold that leverages the synergistic effects of both a trifluoromethyl group and a fluorine atom on a benzoic acid core, making it a highly sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[2]

While the precise moment of its first synthesis is not prominently documented in readily available literature, the emergence of compounds like 2-Fluoro-4-(trifluoromethyl)benzoic acid is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th and early 21st centuries. Its CAS number, 115029-24-8, points to its characterization and entry into the chemical literature in the late 20th century. A significant milestone in its documented synthesis is presented in the Chinese patent CN106083563B, which outlines a targeted and regioselective approach to its preparation. This guide will use the methodology described therein as a central case study to explore the practical synthesis and underlying chemical principles.

A Modern Synthetic Approach: The Pathway from 3-Chlorobenzotrifluoride

The synthesis detailed in Chinese patent CN106083563B provides a clear and logical route to 2-Fluoro-4-(trifluoromethyl)benzoic acid. This pathway is noteworthy for its regioselectivity and its use of modern synthetic reagents. The overall strategy involves the initial formation of a chlorinated analogue, 2-chloro-4-(trifluoromethyl)benzoic acid, followed by a nucleophilic aromatic substitution to introduce the fluorine atom.

The choice of 3-chlorobenzotrifluoride as a starting material is a critical first step. This commercially available compound provides the foundational trifluoromethyl group at the desired position relative to a halogen that can be selectively manipulated.

The key steps of the synthesis are as follows:

-

Directed Ortho-Metalation and Carboxylation: The first crucial transformation is the regioselective introduction of a carboxylic acid group ortho to the chlorine atom. This is achieved through a deprotonation reaction using a strong, non-nucleophilic base, followed by quenching with carbon dioxide.

-

Nucleophilic Aromatic Fluorination: The final step involves the displacement of the chlorine atom with fluorine. This is a classic nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the synthesis of fluoroaromatics.

Below is a detailed examination of each of these steps, including the rationale behind the choice of reagents and conditions.

Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzoic Acid

The regioselective carboxylation of 3-chlorobenzotrifluoride is a pivotal step that dictates the final substitution pattern of the product.

Experimental Protocol:

-

Reagents: 3-chlorobenzotrifluoride, 2,2,6,6-tetramethylpiperidine magnesium chloride (TMPMgCl) or 2,2,6,6-tetramethylpiperidine lithium (TMPLi), Carbon Dioxide (CO2), appropriate solvent (e.g., tetrahydrofuran).

-

Procedure:

-

A solution of 2,2,6,6-tetramethylpiperidine magnesium chloride or lithium is prepared in a suitable anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

3-chlorobenzotrifluoride is added to the solution of the strong base at a controlled low temperature.

-

The reaction mixture is stirred for a specified period to allow for the deprotonation to occur selectively at the position ortho to the chlorine atom.

-

Gaseous carbon dioxide is then bubbled through the reaction mixture, or the mixture is poured over solid carbon dioxide (dry ice).

-

The reaction is quenched with an aqueous acid solution.

-

The product, 2-chloro-4-(trifluoromethyl)benzoic acid, is isolated through extraction and purified by crystallization or chromatography.

-

Causality Behind Experimental Choices:

-